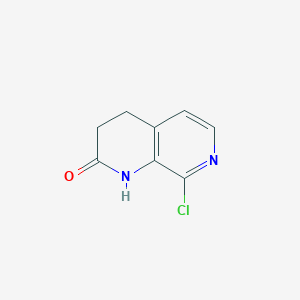

8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one

CAS No.: 1388023-56-0

Cat. No.: VC2771731

Molecular Formula: C8H7ClN2O

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1388023-56-0 |

|---|---|

| Molecular Formula | C8H7ClN2O |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 8-chloro-3,4-dihydro-1H-1,7-naphthyridin-2-one |

| Standard InChI | InChI=1S/C8H7ClN2O/c9-8-7-5(3-4-10-8)1-2-6(12)11-7/h3-4H,1-2H2,(H,11,12) |

| Standard InChI Key | FINMRUBWGGIOPK-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C1C=CN=C2Cl |

| Canonical SMILES | C1CC(=O)NC2=C1C=CN=C2Cl |

Introduction

Structural Characteristics

Molecular Structure

The structure of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one features a bicyclic system with two nitrogen atoms in the core naphthyridine structure. The compound contains a chlorine substituent at the 8th position, which significantly influences its biological activity. Additionally, the partially saturated nature of the compound, as indicated by the "3,4-dihydro" designation, distinguishes it from fully aromatic naphthyridine systems. The molecular structure is complemented by a carbonyl group at the 2nd position, forming a lactam functionality that contributes to the compound's physical and biological properties.

Comparative Structural Analysis

Table 1: Comparison of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one with Related Compounds

| Property | 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one | 8-Chloro-1,7-naphthyridin-4(1H)-one | 8-Bromo-1,5-naphthyridin-4(1H)-one |

|---|---|---|---|

| Molecular Formula | C8H7ClN2O | C8H5ClN2O | C8H5BrN2O |

| Molecular Weight | 182.61 g/mol | 180.59 g/mol | 225.05 g/mol |

| Key Structural Feature | Chlorine at C-8, carbonyl at C-2 | Chlorine at C-8, carbonyl at C-4 | Bromine at C-8, carbonyl at C-4 |

| Ring System | Partially saturated | Fully aromatic | Fully aromatic |

The varying positions of substituents and degree of saturation in these related compounds result in different biological activities and applications in pharmaceutical research .

Synthesis Methods

Conventional Synthetic Approaches

The synthesis of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one typically involves the cyclization of appropriately substituted precursors under specific reaction conditions. One common approach for synthesizing similar naphthyridine structures is through the use of inverse electron-demand Diels-Alder reactions from 1,2,4-triazines, which has been applied to the synthesis of related 3,4-dihydro-1,8-naphthyridin-2(1H)-ones . This synthetic route represents an effective method for constructing the core naphthyridine ring system with appropriate substituents.

Advanced Synthesis Techniques

Research into more efficient synthetic methods has led to the application of microwave irradiation techniques for the synthesis of naphthyridine derivatives. These methods have demonstrated significant advantages over conventional heating approaches, including reduced reaction times, increased product yields, and minimization of unwanted side reactions . The application of microwave-assisted synthesis to the preparation of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one offers a promising approach for optimizing production of this compound for research and potential pharmaceutical applications.

For instance, the synthesis of related compounds such as canthin-4-ones and isocanthin-4-ones, which share structural similarities with naphthyridines, has been successfully achieved through ring construction strategies. These methods might be adaptable for the synthesis of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one, providing alternative routes for its preparation .

Biological Activities

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Relationship to Other Naphthyridine Derivatives

The naphthyridine class encompasses a diverse range of compounds with varying biological activities. Several 1,8-naphthyridine derivatives have shown good antibacterial activity against organisms such as Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae, Salmonella paratyphi A, Escherichia coli, Bacillus magaterium, Proteus vulgaris, and Enterobacter aerogenes . Some derivatives have exhibited particularly good activity against specific pathogens such as P. vulgaris and S. aureus, although typically with lower potency than standard antibiotics like tetracycline .

Structural Variations and Their Impact

The biological activity of naphthyridine derivatives can vary significantly based on structural modifications. For instance, compounds with different substituents at the N-1 and C-7 positions of the naphthyridine core have demonstrated varying degrees of antibacterial activity . These observations provide a framework for understanding how structural modifications to 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one might influence its biological properties and guide the development of more potent derivatives.

Applications in Research and Drug Development

As a Chemical Building Block

Beyond its direct biological applications, 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one serves as a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The compound's unique structure, featuring both a chlorine atom and a partially saturated naphthyridine core, makes it a versatile starting material for structural modifications aimed at enhancing biological activity or targeting specific biological mechanisms.

Research Applications

In research contexts, 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one and related compounds have been studied as part of broader investigations into MEK inhibitors, as indicated by patent literature . This suggests potential applications in signaling pathway modulation and related therapeutic areas. The compound's structural features make it a valuable tool for studying structure-activity relationships and developing new therapeutic agents based on the naphthyridine scaffold.

Future Research Directions

Optimization of Synthetic Methods

Future research on 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one could focus on optimizing synthetic methods to improve yield and purity. The application of microwave-assisted synthesis and other advanced techniques offers promising avenues for enhancing the efficiency of production . Additionally, developing scalable synthesis methods would facilitate broader research applications and potential commercial development.

Exploration of Additional Biological Activities

While current research has identified antimicrobial and potential anticancer activities for 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one, further investigation into additional biological activities could reveal new applications. Systematic screening against diverse biological targets and pathogens could uncover previously unrecognized therapeutic potentials for this compound and guide the development of derivatives with enhanced properties.

Development of Structure-Activity Relationships

A comprehensive understanding of the structure-activity relationships of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one would provide valuable insights for rational drug design. Studies comparing the biological activities of this compound with those of structurally related derivatives could identify key structural features that contribute to specific activities, guiding the design of more potent and selective compounds based on the naphthyridine scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume